molecular formula C14H14FN3O3 B2485858 N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1797082-77-9

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2485858
CAS No.: 1797082-77-9
M. Wt: 291.282
InChI Key: CRJUGQUFDFUTBU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H14FN3O3 and its molecular weight is 291.282. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H14FN3O3
  • Molecular Weight : 291.282 g/mol
  • CAS Number : 1797082-77-9
  • Purity : Typically 95% .

The compound features a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions and a fluorophenyl group, which are crucial for its biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth . The presence of fluorine in the aromatic system enhances metabolic stability and bioavailability, making it an attractive candidate for further development in cancer therapy .

Anti-inflammatory Effects

Research has demonstrated that derivatives of pyrimidine can significantly reduce the expression of inflammatory markers such as iNOS and COX-2. In vitro studies have shown that these compounds can suppress inflammation more effectively than traditional anti-inflammatory drugs like indomethacin . The methoxy groups contribute to the electron-donating properties, enhancing the anti-inflammatory activity through improved receptor binding.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar configurations have demonstrated activity against various bacterial strains, suggesting that this compound may share similar properties . Further investigations are needed to establish its efficacy against specific pathogens.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that lead to reduced tumor growth or inflammation.
  • Oxidative Stress Reduction : Some studies suggest that similar compounds can enhance antioxidant defenses within cells, contributing to their protective effects against oxidative damage .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups significantly affects the compound's potency. For example, methoxy groups enhance lipophilicity and receptor affinity .
  • Fluorine Substitution : The incorporation of fluorine not only improves metabolic stability but also influences the electronic properties of the molecule, thereby enhancing its biological activity .

Case Studies

  • Antitumor Study : A study involving a series of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating promising antitumor activity .
  • Inflammation Model : In vivo experiments using animal models showed that administration of similar pyrimidine derivatives resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-20-13-11(8-16-14(18-13)21-2)17-12(19)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJUGQUFDFUTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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